
5-Acetyl-3-hydroxypyridine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-3-hydroxypyridine-2-carbaldehyde is an organic compound with the molecular formula C8H7NO3 and a molecular weight of 165.15 g/mol . It is a derivative of pyridine, a nitrogen-containing heterocyclic compound, and is characterized by the presence of acetyl, hydroxyl, and carbaldehyde functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-hydroxypyridine-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 5-hydroxypyridine-2-carbaldehyde with acetyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-3-hydroxypyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl groups (acetyl and carbaldehyde) can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-acetyl-3-pyridinecarboxylic acid.
Reduction: Formation of 5-acetyl-3-hydroxypyridine-2-methanol.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Acetyl-3-hydroxypyridine-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Acetyl-3-hydroxypyridine-2-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in hydrogen bonding, coordination with metal ions, and other interactions that influence its biological activity. For example, its hydroxyl and carbonyl groups can form complexes with enzymes, affecting their activity and leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxypyridine-2-carbaldehyde: Similar structure but lacks the acetyl group.
3-Acetylpyridine: Lacks the hydroxyl and carbaldehyde groups.
2-Acetyl-5-hydroxypyridine: Similar but with different positioning of functional groups.
Uniqueness
5-Acetyl-3-hydroxypyridine-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and drug development .
Propriétés
Formule moléculaire |
C8H7NO3 |
|---|---|
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
5-acetyl-3-hydroxypyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H7NO3/c1-5(11)6-2-8(12)7(4-10)9-3-6/h2-4,12H,1H3 |
Clé InChI |
CHZBJTBBVSTUGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=C(N=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


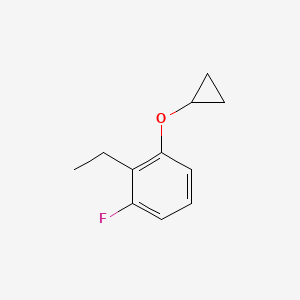
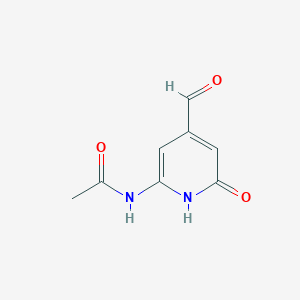
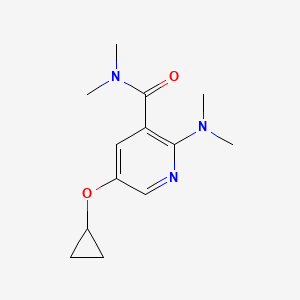
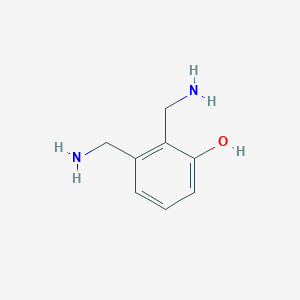

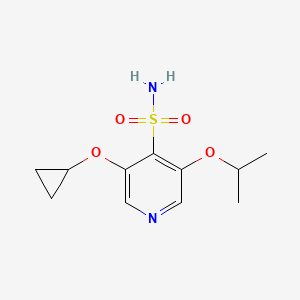


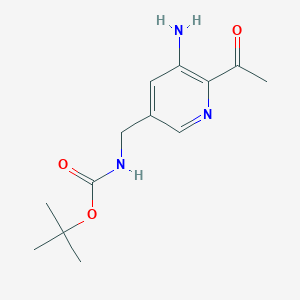
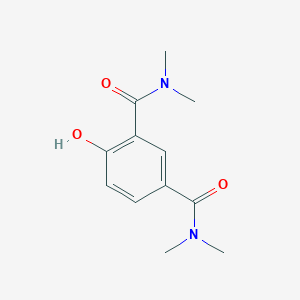
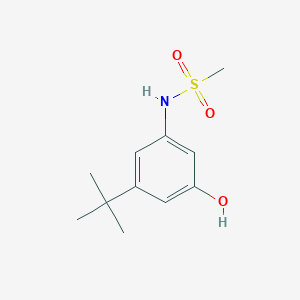
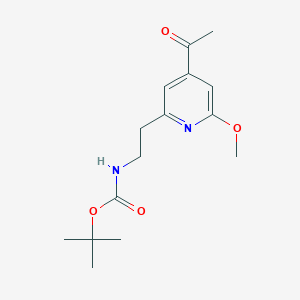
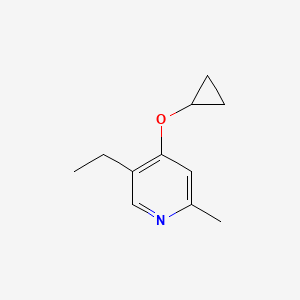
![1-[3-Amino-5-(aminomethyl)phenyl]ethanone](/img/structure/B14838384.png)
